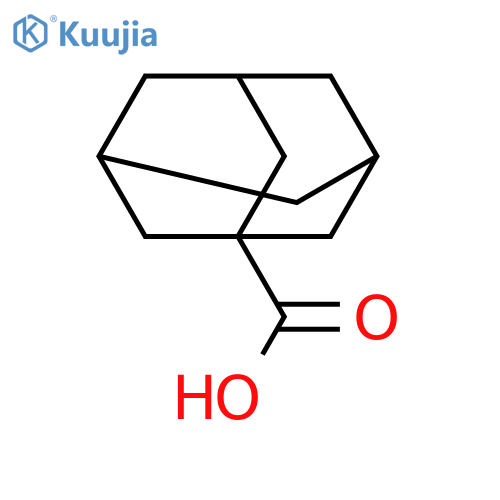

Synthesis of N-(3-chlorophenyl)-1-adamantanecarboxamide

,

Yingyong Huagong,

2009,

38(8),

1178-1180